Thallium(3+) phosphate

Band gap engineering Optoelectronic materials First-principles DFT

Thallium(3+) phosphate (TlPO₄, CAS 51833-34-2) is the thallium(III) salt of orthophosphoric acid, formally designated as Phosphoric acid, thallium(3+) salt (1:1). With a molecular formula of O₄PTl and a monoisotopic mass of 297.9254 Da, this compound crystallizes in the orthorhombic Cmcm space group wherein Tl³⁺ ions occupy distorted octahedral sites coordinated to six oxygen atoms, corner-sharing with PO₄ tetrahedra to form a three-dimensional framework.

Molecular Formula O4PTl
Molecular Weight 299.35 g/mol
CAS No. 51833-34-2
Cat. No. B12644551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(3+) phosphate
CAS51833-34-2
Molecular FormulaO4PTl
Molecular Weight299.35 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Tl+3]
InChIInChI=1S/H3O4P.Tl/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3
InChIKeyGOEFKRMMROGLSO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(3+) Phosphate (CAS 51833-34-2): Procurement-Grade Baseline Properties and Compound Identity


Thallium(3+) phosphate (TlPO₄, CAS 51833-34-2) is the thallium(III) salt of orthophosphoric acid, formally designated as Phosphoric acid, thallium(3+) salt (1:1) . With a molecular formula of O₄PTl and a monoisotopic mass of 297.9254 Da, this compound crystallizes in the orthorhombic Cmcm space group wherein Tl³⁺ ions occupy distorted octahedral sites coordinated to six oxygen atoms, corner-sharing with PO₄ tetrahedra to form a three-dimensional framework . The compound is a white, highly toxic solid with an aqueous solubility below 1 × 10⁻³ g/L and a melting point of approximately 375 °C . Its EINECS number is 257-461-8, and it is commercially available from specialty chemical suppliers in research-grade purity (95–99%) .

Why Thallium(3+) Phosphate Cannot Be Substituted by Thallium(I) Phosphate or Other Group 13 Phosphates


Thallium phosphate exists in two distinct oxidation-state stoichiometries—Tlᴵ₃PO₄ (thallium(I) phosphate) and TlᴵᴵᴵPO₄ (thallium(III) phosphate)—that differ fundamentally in electronic structure, crystal architecture, thermal behavior, aqueous solubility, and toxicological potency . The Tl(III) center in TlPO₄ confers a narrow band gap (~0.788 eV by first-principles calculation) absent in Tl(I) analogs, while the octahedral TlO₆ edge-sharing network in TlPO₄ produces optical anisotropy (birefringence 0.057 at 1064 nm) that distinguishes it from both Tl(I) phosphate (hexagonal P6₃, 3-coordinate Tl⁺) and the wider-band-gap InPO₄ and GaPO₄ . Furthermore, TlPO₄ undergoes a unique thermal reduction pathway in which thallium(III) monophosphate loses oxygen and converts to thallium(I) polyphosphate—a behavior not observed for Tl₃PO₄—while its aqueous solubility is over 5000-fold lower than that of Tl₃PO₄, critically impacting environmental mobility and separation protocol design . These multidimensional differences render simple stoichiometric or isoelectronic substitution scientifically indefensible.

Quantitative Differentiation Evidence for Thallium(3+) Phosphate: Head-to-Head Comparator Data for Informed Procurement


Band Gap: TlPO₄ Exhibits the Narrowest Band Gap Among Group 13 Orthophosphates (0.788 eV vs. 2.604–4.487 eV for Comparators)

First-principles density functional theory calculations comparing TlPO₄ with its Group 13 phosphate analogs reveal that TlPO₄ possesses a band gap (Eg) of 0.788 eV—dramatically narrower than InPO₄ (2.604 eV) and GaPO₄ (4.487 eV) . This represents a 3.3-fold reduction relative to InPO₄ and a 5.7-fold reduction relative to GaPO₄. The valence band maximum in TlPO₄ is dominated by O-2p orbitals, while the conduction band minimum arises from hybridization of the Tl 6s orbital with O-2p states, a mechanism distinct from the lighter cation phosphates . The Materials Project independently reports a GGA-calculated band gap of 1.093 eV for TlPO₄ (orthorhombic Cmcm), consistent after accounting for the well-known ~40% DFT underestimation .

Band gap engineering Optoelectronic materials First-principles DFT

Birefringence: TlPO₄ (Δn = 0.057) Outperforms Both GaPO₄ (0.017) and InPO₄ (0.049) at 1064 nm

Birefringence (Δn) calculations at the technologically important Nd:YAG laser wavelength of 1064 nm show that TlPO₄ exhibits a birefringence of 0.057, exceeding InPO₄ (0.049) by 16% and GaPO₄ (0.017) by 235% . Among the six [PO₄]³⁻ and [PS₄]³⁻ compounds systematically compared in the same computational framework, TlPO₄ displays the highest birefringence within the phosphate subgroup, surpassed only by the thiophosphate GaPS₄ (0.247) . The enhanced optical anisotropy in TlPO₄ is attributed to the stereochemically active 6s² lone pair on Tl⁺ (as a reference frame, though Tl³⁺ is formally d¹⁰) and the distorted TlO₆ octahedral coordination within the orthorhombic framework .

Nonlinear optics Birefringence Laser materials

Thermal Decomposition Pathway: TlPO₄ Undergoes Unique Tl(III)→Tl(I) Reduction with Oxygen Loss, Unlike the Congruent Stability of Tl₃PO₄

High-temperature mass spectrometric studies of thallium phosphate vaporization reveal a fundamentally divergent thermal behavior between the two oxidation states . Thallium(III) monophosphate (TlPO₄) loses oxygen upon heating and transforms into thallium(I) polyphosphate, which subsequently vaporizes congruently without decomposition at higher temperatures . In contrast, thallium(I) phosphate (Tl₃PO₄) decomposes at approximately 250 °C and does not exhibit this redox-mediated structural reorganization . The standard enthalpies of formation and atomization for the gaseous TlPO₃ species were determined as −737 ± 28 kJ mol⁻¹ and 1982 ± 28 kJ mol⁻¹, respectively . Thermogravimetric analysis of TlPO₄·nH₂O (n ≤ 0.5) confirms a complex, multi-step thermal decomposition extending to 1000 °C, with measurable variation in unit cell dimensions attributable to hydration state .

Thermal analysis High-temperature chemistry Phase stability

Aqueous Solubility: TlPO₄ Is Over 5000-Fold Less Soluble Than Tl₃PO₄, Enabling Solubility-Based Separation Strategies

The aqueous solubility of thallium(III) phosphate (TlPO₄) is reported as less than 1 × 10⁻³ g/L (<0.001 g/L), rendering it effectively insoluble in water . In stark contrast, thallium(I) phosphate (Tl₃PO₄) exhibits a measured solubility of 4.97 g/L at 15 °C and 6.71 g/L at 100 °C in saturated aqueous solution . This represents a solubility differential exceeding a factor of 5000 at ambient temperature. The extremely low solubility of TlPO₄ arises from the high lattice energy associated with the Tl³⁺ cation in octahedral coordination within the orthorhombic Cmcm framework, whereas the larger Tl⁺ ion in hexagonal Tl₃PO₄ yields a more soluble lattice . The hydrated form TlPO₄·2H₂O (variscite-type, space group Pbca) has also been structurally characterized, with unit cell parameters a = 10.2848(7) Å, b = 8.8578(6) Å, c = 10.3637(7) Å at −173 °C .

Solubility Environmental chemistry Separation science

Toxicological Potency: Tl(III) Species Are Approximately 1000-Fold More Toxic Than Tl(I) Species—A Critical Safety and Handling Differentiator

Environmental speciation studies have established that Tl(III) is approximately 1000-fold more toxic than Tl(I) in mammalian and aquatic systems . Specifically, Ospina-Alvarez et al. (2015) report that 'TlIII could be 1000 times more toxic than TlI' based on comparative environmental toxicology data from highly polluted wastewater samples . In the unicellular alga Chlorella, Tl(III) is reported as approximately 50,000 times more toxic than Tl(I) as the free ion . The enhanced toxicity of Tl(III) is mechanistically linked to its stronger oxidizing potential and distinct cellular uptake pathways compared to the K⁺-mimetic Tl(I) . While Tl(I) salts are generally harder Lewis acids and more thermodynamically stable in aqueous environments, Tl(III) compounds such as TlPO₄ pose a disproportionately higher hazard upon mobilization or acid dissolution . The oral LD₅₀ of TlPO₄ is reported as >2000 mg/kg, though this bulk value understates the hazard of solubilized Tl(III) ions .

Toxicology Risk assessment Safety compliance

Crystal Structure: TlPO₄ Adopts Edge-Sharing TlO₆ Octahedral Framework (Cmcm) vs. Isolated 3-Coordinate Tl⁺ in Tl₃PO₄ (P6₃)

The crystal structure of anhydrous TlPO₄ (space group Cmcm, orthorhombic) features Tl³⁺ in six-coordinate octahedral geometry (TlO₆) with Tl–O bond lengths of 2.17 Å (×2) and 2.36 Å (×4), sharing edges with equivalent TlO₆ octahedra and corners with six equivalent PO₄ tetrahedra at tilt angles of 46–54° . In marked contrast, Tl₃PO₄ crystallizes in the hexagonal P6₃ space group with Tl⁺ ions in a low 3-coordinate geometry, bonded to oxygen from three different phosphate groups at distances of 2.529(7), 2.553(5), and 2.555(8) Å . The TlO₆ connectivity in TlPO₄ produces a dense three-dimensional framework (calculated density ~6.02 g/cm³), whereas Tl₃PO₄ exhibits a more open structure (density 7.59 g/cm³ for the higher Tl content) with isolated PO₄ groups . The hydrated analog TlPO₄·2H₂O adopts the variscite structure type (Pbca) with MO₄(H₂O)₂ octahedra corner-sharing with PO₄ tetrahedra .

Crystallography Coordination chemistry Structure-property relationships

Evidence-Backed Application Scenarios for Thallium(3+) Phosphate Procurement


Near-IR Optoelectronic Material Research Leveraging the Narrowest Band Gap (0.788 eV) Among Group 13 Phosphates

Research groups developing narrow-band-gap semiconductors for infrared photodetectors or thermophotovoltaic cells should select TlPO₄ over InPO₄ (Eg = 2.604 eV) or GaPO₄ (Eg = 4.487 eV). The 0.788 eV band gap positions TlPO₄ for absorption onset in the near-IR region (~1570 nm), a spectral window inaccessible to its wider-gap analogs . The valence band composition (O-2p dominance) and conduction band (Tl 6s–O 2p hybridization) provide a distinct electronic structure fingerprint for band-gap engineering studies .

Polarization-Sensitive Optical Component Development Exploiting Superior Phosphate-Group Birefringence (Δn = 0.057)

For nonlinear optical (NLO) device fabrication requiring phase-matchable birefringence in the phosphate family, TlPO₄ (Δn = 0.057 at 1064 nm) provides a quantifiable advantage over InPO₄ (0.049) and a 3.35-fold advantage over GaPO₄ (0.017) . This makes TlPO₄ the preferred phosphate candidate for polarization beam splitters, wave plates, or frequency conversion elements operating at Nd:YAG laser wavelengths, where higher birefringence directly translates to thinner, more compact optical elements .

High-Temperature Vapor-Phase Synthesis Requiring Predictable Redox Decomposition (Tl³⁺ → Tl⁺ + O₂) for Thin-Film Deposition

In chemical vapor deposition (CVD) or high-temperature solid-state synthesis protocols, TlPO₄'s unique thermal pathway—loss of oxygen with concurrent reduction of Tl(III) to Tl(I) polyphosphate—provides a tunable oxygen-release mechanism not available from Tl₃PO₄ or other Tl(I) precursors . The measured enthalpy of formation for the resulting gaseous TlPO₃ species (−737 ± 28 kJ mol⁻¹) enables thermodynamic modeling of deposition conditions .

Environmental Thallium Speciation Studies Requiring Oxidation-State-Specific Solubility Discrimination

For environmental analytical chemistry protocols aimed at discriminating Tl(III) from Tl(I) in contaminated water or soil leachates, TlPO₄'s extreme insolubility (<0.001 g/L) relative to Tl₃PO₄ (4.97 g/L)—a >5000-fold difference—enables selective precipitation or solid-phase extraction strategies . The hydrated form TlPO₄·2H₂O (variscite-type, Pbca) provides a well-characterized crystalline reference phase for XRD identification in environmental mineralogy . Additionally, the ~1000-fold higher toxicity of Tl(III) vs. Tl(I) makes accurate speciation essential for risk assessment, directly motivating procurement of authentic TlPO₄ as an analytical standard .

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